Tetramethylrhodamine-5-maleimide
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Overview
Description
Tetramethylrhodamine-5-maleimide is a thiol-reactive fluorescent dye widely used in various scientific fields. It is known for its photostability and pH-insensitive red-orange fluorescence, making it suitable for labeling proteins and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylrhodamine-5-maleimide is synthesized through a series of chemical reactions involving tetramethylrhodamine and maleimide. The process typically involves the reaction of tetramethylrhodamine with maleic anhydride in the presence of a catalyst under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tetramethylrhodamine-5-maleimide primarily undergoes thiol-reactive reactions, forming stable conjugates with thiol groups present in proteins and other biomolecules . It does not react significantly with histidines and methionines under physiological conditions .
Common Reagents and Conditions
The common reagents used in reactions with this compound include thiol-containing compounds such as cysteine residues in proteins. The reactions are typically carried out under mild conditions, often at room temperature and neutral pH .
Major Products
The major products formed from these reactions are fluorescent conjugates, which are used in various applications such as fluorescence microscopy and flow cytometry .
Scientific Research Applications
Tetramethylrhodamine-5-maleimide has a wide range of applications in scientific research:
Mechanism of Action
Tetramethylrhodamine-5-maleimide exerts its effects through its thiol-reactive properties. It forms covalent bonds with thiol groups in proteins, resulting in stable fluorescent conjugates. This allows for the visualization and tracking of proteins in various biological systems . The molecular targets include cysteine residues in proteins, and the pathways involved are primarily related to protein labeling and detection .
Comparison with Similar Compounds
Similar Compounds
Tetramethylrhodamine (TRITC): Another thiol-reactive dye with similar fluorescence properties but different chemical structure.
Alexa Fluor 555: A high-performance alternative to tetramethylrhodamine-5-maleimide, offering brighter and more photostable conjugates.
Uniqueness
This compound is unique due to its specific reactivity with thiol groups and its photostable, pH-insensitive fluorescence. This makes it particularly suitable for long-term imaging and quantitative analysis in various scientific applications .
Properties
Molecular Formula |
C28H23N3O5 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(2,5-dioxopyrrol-1-yl)benzoate |
InChI |
InChI=1S/C28H23N3O5/c1-29(2)16-5-9-20-23(14-16)36-24-15-17(30(3)4)6-10-21(24)27(20)22-13-18(7-8-19(22)28(34)35)31-25(32)11-12-26(31)33/h5-15H,1-4H3 |
InChI Key |
KTVDADGGDFOITB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N5C(=O)C=CC5=O)C(=O)[O-] |
Origin of Product |
United States |
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